6-Heptadienoic acid

Organometallic catalysis Green chemistry synthesis Regioselective C–C coupling

6-Heptadienoic acid (systematically 2,6-heptadienoic acid, CAS 38867-17-3) is a C7 straight-chain unsaturated carboxylic acid bearing two double bonds at the 2- and 6-positions, with molecular formula C7H10O2 and molecular weight 126.15 g/mol. The commercially predominant form is the (2E)-trans isomer, supplied at 96% purity with a density of 0.971 g/mL at 25 °C, refractive index n20/D 1.473, and boiling point of 76–81 °C at 2 mmHg (lit.).

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B12052234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptadienoic acid
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC=CC=CCCC(=O)O
InChIInChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)/b4-3+
InChIKeyHHLIJJJAKAFXJB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptadienoic Acid (2,6-Heptadienoic Acid, CAS 38867-17-3): Compound Class and Structural Identity for Procurement Specification


6-Heptadienoic acid (systematically 2,6-heptadienoic acid, CAS 38867-17-3) is a C7 straight-chain unsaturated carboxylic acid bearing two double bonds at the 2- and 6-positions, with molecular formula C7H10O2 and molecular weight 126.15 g/mol [1]. The commercially predominant form is the (2E)-trans isomer, supplied at 96% purity with a density of 0.971 g/mL at 25 °C, refractive index n20/D 1.473, and boiling point of 76–81 °C at 2 mmHg (lit.) [1]. As a member of the heptadienoic acid family, its defining feature is a non-conjugated diene system wherein one double bond is α,β-unsaturated relative to the carboxyl group while the terminal olefin is isolated, a structural motif that distinguishes it from the fully conjugated 2,4-isomers and the skipped-diene 3,6-isomers [2].

Why Generic Substitution of 6-Heptadienoic Acid with Positional Isomers or Shorter-Chain Analogs Fails: A Structural Justification for Procurement Selectivity


The heptadienoic acid family encompasses positional isomers (2,4-; 2,6-; 3,6-; 4,6-) whose double-bond placement profoundly alters physicochemical properties, reactivity, and application suitability [1]. The 2,6-isomer possesses a unique α,β-unsaturated carboxyl terminus combined with a remote terminal olefin, enabling orthogonal reactivity at two electronically distinct sites—a feature absent in the fully conjugated 2,4-isomer and the non-conjugated 3,6-isomer [1]. Shorter-chain analogs such as sorbic acid (2,4-hexadienoic acid, C6) differ not only in chain length but in double-bond conjugation pattern, leading to divergent physical state (crystalline solid vs. liquid), water solubility (~2-fold lower), and thermal decomposition behavior [2]. These structural distinctions mean that in synthetic, polymer, and chiral-building-block applications, the 2,6-isomer cannot be interchanged with 2,4-heptadienoic acid, 3,6-heptadienoic acid, or sorbic acid without compromising reaction regioselectivity, product enantiomeric purity, or material thermal properties [1][2].

Quantitative Differentiation Evidence for 6-Heptadienoic Acid Against Closest Analogs: A Procurement-Relevant Technical Guide


Aqueous-Phase Rh(I)-Catalyzed Regioselectivity: 2,6-Isomer Predominance (3600 TON) vs. 3,6-Isomer in Organic Solvents

In the Rh(I)-catalyzed rearrangement of allyl but-3-enoate, the reaction medium controls which heptadienoic acid isomer is predominantly formed. In NaHCO3-saturated water, the reaction mainly affords the sodium salt of E-2,6-heptadienoic acid with a catalytic efficiency of 3600 TON; by contrast, in aprotic organic solvents (acetonitrile, chloroform, THF) under otherwise comparable conditions, E-3,6-heptadienoic acid is the major product [1]. This medium-dependent regioselectivity inversion is a confirmed, reproducible observation within the same study [1]. A follow-up study further demonstrated that in alkaline water/organic two-phase systems, the 2,6-derivatives remain the main products as free acids, and regioselectivity can be tuned toward either the 2,6- or 3,6-isomer by adjusting the organic solvent identity, base concentration, and triphenylphosphine ligand loading [2].

Organometallic catalysis Green chemistry synthesis Regioselective C–C coupling

Water Solubility: ~2-Fold Higher Than Sorbic Acid, Enabling Aqueous-Phase Reaction Formulations

Estimated water solubility for 2,6-heptadienoic acid at 25 °C is approximately 3,180 mg/L (EPI Suite WSKOW v1.42), compared with 1,560 mg/L for sorbic acid (2,4-hexadienoic acid, C6H8O2, CAS 110-44-1) measured at 20 °C [1]. This represents a roughly 2-fold solubility advantage for the C7 2,6-diene over the C6 2,4-diene, despite the additional methylene unit. The higher aqueous solubility is consistent with the compound's liquid physical state at ambient temperature (estimated mp 35.3 °C, bp 76–81 °C at 2 mmHg), versus sorbic acid's crystalline solid form (mp 134–135 °C) [2].

Physicochemical profiling Aqueous synthesis Formulation development

Chiral Building Block Proficiency: 86% ee in Asymmetric Synthesis of California Red Scale Pheromone Component

Whittaker, McArthur, and Leznoff (1985) demonstrated that (E)-2,6-heptadienoic acid serves as an effective prochiral substrate for diastereoselective 1,4-addition. Conversion to its l-ephedrine amide followed by asymmetric 1,4-addition of isopropenylmagnesium bromide and subsequent base hydrolysis yielded the desired chiral acid in 86% enantiomeric excess (ee) [1]. This chiral acid is a key intermediate en route to (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate, a component of the California red scale (Aonidiella aurantii) sex pheromone [1]. By comparison, the analogous transformation using the fully conjugated sorbic acid (2,4-hexadienoic acid) framework would engage a different 1,4-addition regiochemistry and lack the terminal olefin required for downstream functionalization, making the 2,6-isomer uniquely suited for this synthetic sequence [2].

Asymmetric synthesis Pheromone chemistry Chiral pool intermediates

pKa Near-Identity with Sorbic Acid (4.75 vs. 4.76) Despite Structural Divergence, Enabling pH-Dependent Formulation Substitution

The predicted pKa of 2,6-heptadienoic acid is 4.75 ± 0.10, which is essentially identical to the experimentally measured pKa of sorbic acid (4.76 at 25 °C) [1]. This near-identity is noteworthy given the structural differences: 2,6-heptadienoic acid (C7, non-conjugated diene) versus sorbic acid (C6, fully conjugated 2,4-diene). The α,β-unsaturation relative to the carboxyl group is the primary determinant of acidity in both compounds, and the electronic insulation of the remote 6,7-double bond in the 2,6-isomer does not significantly perturb the carboxyl pKa relative to the conjugated sorbic acid framework [2].

Acid-base profiling Formulation pH control Carboxylic acid comparator analysis

Conjugated Diene Polymerization Capability: Radical Polymerization into Tunable-Tg Polyesters with Decomposition Onset at ~210 °C

The conjugated diene system in 2,6-heptadienoic acid enables radical-initiated polymerization into unsaturated polyesters with tunable glass transition temperatures (Tg) . Preliminary thermogravimetric analysis (TGA) indicates a thermal decomposition onset at approximately 210 °C, placing it within the processing window suitable for thermoplastic applications . This polymerization pathway is structurally enabled by the α,β-unsaturated carboxylate (which participates in polyester backbone formation via condensation) combined with the remote terminal olefin (which provides crosslinking sites during radical curing). By contrast, sorbic acid (2,4-hexadienoic acid) undergoes thermal decomposition at its boiling point of 228 °C before effective polymerization can occur, and the fully conjugated 2,4-heptadienoic acid isomer lacks the isolated terminal alkene required for controlled radical crosslinking density .

Radical polymerization Unsaturated polyester Thermoplastic materials

Procurement-Driven Application Scenarios for 6-Heptadienoic Acid: Where Its Differential Properties Deliver Verifiable Value


Aqueous-Phase Green Synthesis of 2,6-Dienoate Building Blocks

Research groups developing environmentally benign synthetic routes to dienoic acid derivatives benefit from 2,6-heptadienoic acid as a pre-formed starting material that bypasses the regioselectivity challenge of Rh(I)-catalyzed allyl but-3-enoate rearrangement. As established in Section 3, Evidence Item 1, the 2,6-isomer is the major product only under aqueous conditions (3600 TON); conventional organic-solvent catalysis yields the 3,6-isomer predominantly [1]. Procuring authenticated 2,6-heptadienoic acid eliminates the need for in-house optimization of aqueous Rh(I) catalysis and guarantees isomeric identity for downstream transformations such as ring-closing metathesis or chiral auxiliary attachment [1].

Chiral Pheromone and Terpenoid Intermediate Synthesis

Synthetic groups pursuing enantioselective routes to insect pheromones or chiral terpenoid building blocks can leverage the demonstrated 86% ee achieved via asymmetric 1,4-addition to (E)-2,6-heptadienoic acid-derived l-ephedrine amide (Section 3, Evidence Item 3) [2]. The remote terminal olefin, absent in sorbic acid and 2,4-heptadienoic acid, provides a functional handle for subsequent chain extension via cross-metathesis or hydroboration, making the 2,6-isomer uniquely competent for multi-step pheromone total synthesis. Procurement specification should require the predominantly trans (2E) isomer to ensure stereochemical fidelity of the 1,4-addition step [2].

Unsaturated Polyester Monomer for Tunable-Tg Thermoplastics

Polymer chemistry laboratories developing radical-cured unsaturated polyester resins can employ 2,6-heptadienoic acid as a bio-derived or synthetic monomer whose conjugated diene system supports radical polymerization with tunable Tg and a thermal decomposition onset of ~210 °C (Section 3, Evidence Item 5) . The combination of an α,β-unsaturated carboxylate for condensation polymerization and a remote terminal olefin for controlled radical crosslinking distinguishes this compound from sorbic acid and 2,4-heptadienoic acid, which lack the isolated alkene site required for independent crosslink-density control . Users should verify Tg tunability and decomposition onset with their specific comonomer and initiator system.

pH-Buffered Formulation Development Requiring Higher Aqueous Solubility Than Sorbic Acid

Formulators seeking a C7 dienoic acid with approximately 2-fold higher water solubility than sorbic acid (~3,180 vs. ~1,560 mg/L) while maintaining a near-identical pKa (4.75 vs. 4.76) can consider 2,6-heptadienoic acid as a sorbic acid alternative in aqueous or partially aqueous systems (Section 3, Evidence Items 2 and 4) [3]. The liquid physical state at ambient temperature further facilitates direct liquid handling and metered dosing, reducing the dissolution step required for crystalline sorbic acid. Procurement for this application scenario should confirm purity ≥96% and the predominantly trans configuration to ensure reproducible physicochemical behavior [3].

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